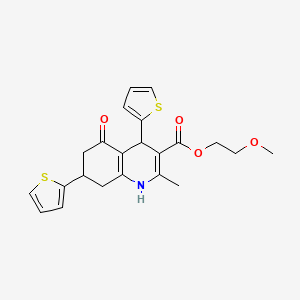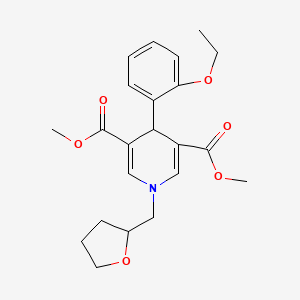![molecular formula C29H24N4O3S2 B11632938 N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11632938.png)
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5Z)-5-{[3-(4-乙氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基)-4-甲基苯甲酰胺是一种复杂的有机化合物,属于噻唑烷酮类。
准备方法
合成路线和反应条件
N-((5Z)-5-{[3-(4-乙氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基)-4-甲基苯甲酰胺的合成通常涉及多步有机反应。该过程始于关键中间体的制备,例如噻唑烷酮和吡唑衍生物。然后在受控条件下对这些中间体进行缩合反应,形成最终化合物。这些反应中常用的试剂包括醛、胺和各种催化剂,以促进目标产物的形成。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以提高产量和纯度。这包括使用先进的技术,如微波辅助合成、流动化学和高通量筛选,以确定最有效的反应条件。还考虑了该过程的可扩展性,以确保该化合物可以大量生产,用于各种应用。
化学反应分析
反应类型
N-((5Z)-5-{[3-(4-乙氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基)-4-甲基苯甲酰胺会发生多种化学反应,包括:
氧化: 该化合物可以氧化形成亚砜或砜,具体取决于反应条件。
还原: 还原反应可以将噻唑烷酮环转化为相应的噻唑烷衍生物。
取代: 吡唑环或噻唑烷酮环上的各种取代基可以通过亲核取代反应或亲电取代反应进行替换。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,例如过氧化氢或间氯过氧苯甲酸,用于氧化,以及还原剂,例如硼氢化钠,用于还原。取代反应可能涉及在酸性或碱性条件下卤化剂或亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和具体条件。例如,氧化可能产生亚砜或砜,而还原可以产生噻唑烷衍生物。取代反应会导致具有不同官能团的各种取代衍生物。
科学研究应用
N-((5Z)-5-{[3-(4-乙氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基)-4-甲基苯甲酰胺具有广泛的科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的结构单元,并在各种有机反应中用作试剂。
医学: 该化合物因其潜在的治疗特性而被研究,包括抗菌、抗炎和抗癌活性。
工业: 它用于开发新材料,并作为合成特种化学品的先驱。
作用机制
N-((5Z)-5-{[3-(4-乙氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基)-4-甲基苯甲酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能作为某些酶或受体的抑制剂,导致生化途径的调节。涉及的确切分子靶标和途径取决于该化合物使用的特定应用和环境。
相似化合物的比较
类似化合物
- N-(2-苯基-4-氧代-1,3-噻唑烷-3-基)-1,2-苯并噻唑-3-甲酰胺
- N-(4-乙氧基苯基)-2-氧代-2-(2-(3-吡啶基亚甲基)肼基)乙酰胺
- (2E)-2-(3,4-二甲氧基苄叉基)-1-茚满酮
独特性
N-((5Z)-5-{[3-(4-乙氧基苯基)-1-苯基-1H-吡唑-4-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基)-4-甲基苯甲酰胺因其结构特征的组合而独一无二,包括噻唑烷酮和吡唑环,这些特征有助于其多样的化学反应性和潜在应用。它的特定取代基也提供了使其与其他类似化合物区分开来的独特性质。
属性
分子式 |
C29H24N4O3S2 |
|---|---|
分子量 |
540.7 g/mol |
IUPAC 名称 |
N-[(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24N4O3S2/c1-3-36-24-15-13-20(14-16-24)26-22(18-32(30-26)23-7-5-4-6-8-23)17-25-28(35)33(29(37)38-25)31-27(34)21-11-9-19(2)10-12-21/h4-18H,3H2,1-2H3,(H,31,34)/b25-17- |
InChI 键 |
AOIYAFGVAHFRHI-UQQQWYQISA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B11632859.png)
![4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11632863.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)


![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11632882.png)
![(6Z)-6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632883.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11632891.png)
![4-({4-hydroxy-2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632899.png)
![prop-2-en-1-yl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632909.png)

![Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11632923.png)
![3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11632933.png)
